molecular formula C15H16N4O4 B2649025 5-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034582-04-0

5-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2649025
CAS No.: 2034582-04-0
M. Wt: 316.317
InChI Key: MUFYBMDSNPXTNO-UHFFFAOYSA-N
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Description

5-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a pyridazinyl group, a pyrrolidine ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazinyl intermediate, which is then coupled with a pyrrolidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-methoxypyridazin-3-yl derivatives: These compounds share the pyridazinyl group and may have similar chemical properties and reactivity.

    Pyrrolidine-1-carbonyl compounds: These compounds feature the pyrrolidine ring and can be compared in terms of their synthetic routes and applications.

    Pyridin-2(1H)-one derivatives: These compounds contain the pyridinone moiety and may exhibit similar biological activities.

Uniqueness

5-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its multi-functional nature allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

5-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-22-13-4-5-14(18-17-13)23-11-6-7-19(9-11)15(21)10-2-3-12(20)16-8-10/h2-5,8,11H,6-7,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYBMDSNPXTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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